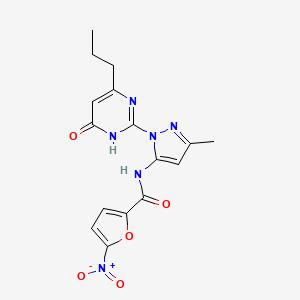
N-(3-Methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C16H16N6O5 and its molecular weight is 372.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-Methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that exhibits significant biological activity due to its unique structural composition. This compound features multiple functional groups, including a pyrazole ring and a nitrofuran moiety, which are known for their roles in various pharmacological applications. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
The molecular formula of the compound is C15H19N5O3 with a molecular weight of 301.34 g/mol. The structure includes a pyrimidine derivative, which is often associated with antimicrobial and antitumor activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₅O₃ |
| Molecular Weight | 301.34 g/mol |
| LogP | 2.028 |
| Polar Surface Area | 72.03 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures can inhibit key enzymes or disrupt cellular processes essential for pathogen survival. The exact mechanism for this compound remains under investigation, but it likely involves binding to target proteins or nucleic acids, leading to altered biological functions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound against various pathogens:
- Activity Against ESKAPE Pathogens : The compound was tested against the ESKAPE panel, which includes multi-drug resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. Initial screening revealed significant inhibition zones, and subsequent tests determined minimum inhibitory concentrations (MIC) in the low micromolar range .
- Case Study : In a comparative study, the compound exhibited superior antifungal activity against Pyricularia oryzae, with an effective concentration (EC50) lower than that of established fungicides .
- Toxicity Studies : Toxicity assessments using zebrafish embryos indicated that while the compound demonstrates potent biological activity, it also has a notable toxicity profile, necessitating further optimization for therapeutic use .
Cytotoxicity and Antitumor Activity
Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound's ability to induce apoptosis in tumor cells suggests potential applications in cancer therapy. Further studies are required to elucidate the specific pathways involved and to assess the selectivity of action against cancerous versus normal cells.
Tables of Biological Activity
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Klebsiella pneumoniae | 16 | Moderate |
| Escherichia coli | 32 | Low |
| Pyricularia oryzae | 5 | High |
属性
IUPAC Name |
N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O5/c1-3-4-10-8-13(23)19-16(17-10)21-12(7-9(2)20-21)18-15(24)11-5-6-14(27-11)22(25)26/h5-8H,3-4H2,1-2H3,(H,18,24)(H,17,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBDCQDXMORCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













